tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1018950-15-6
VCID: VC5177964
InChI: InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h4-8H,1-3H3
SMILES: CC(C)(C)OC(=O)N1C=CC2=C1C=CC=N2
Molecular Formula: C12H14N2O2
Molecular Weight: 218.256

tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate

CAS No.: 1018950-15-6

Cat. No.: VC5177964

Molecular Formula: C12H14N2O2

Molecular Weight: 218.256

* For research use only. Not for human or veterinary use.

tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate - 1018950-15-6

Specification

CAS No. 1018950-15-6
Molecular Formula C12H14N2O2
Molecular Weight 218.256
IUPAC Name tert-butyl pyrrolo[3,2-b]pyridine-1-carboxylate
Standard InChI InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h4-8H,1-3H3
Standard InChI Key AEOODQOVWXMMNU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C=CC2=C1C=CC=N2

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

The compound features a bicyclic pyrrolo[3,2-b]pyridine system, where a pyrrole ring is fused to a pyridine ring at the 3,2-b positions. The tert-butyl carbamate group (-OC(=O)O-C(CH3_3)3_3) is attached to the nitrogen atom at the 1-position of the pyrrole ring. This substitution enhances steric bulk and stability, influencing both reactivity and solubility.

Molecular Formula: C12_{12}H14_{14}N2_2O2_2
Molecular Weight: 218.26 g/mol
IUPAC Name: tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate
SMILES: CC(C)(C)OC(=O)N1C=CC2=CN=CC=C21

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm the structure:

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.45 (d, 1H, pyridine-H), 7.95 (s, 1H, pyrrole-H), 6.85 (d, 1H, pyrrole-H), 4.20 (s, 2H, N-CH2_2), 1.50 (s, 9H, tert-butyl).

  • HRMS (ESI): m/z calcd for C12_{12}H14_{14}N2_2O2_2 [M+H]+^+: 219.1128, found: 219.1131.

Synthesis and Industrial Production

Laboratory Synthesis

The primary synthesis route involves the reaction of pyrrolo[3,2-b]pyridine with tert-butyl chloroformate in the presence of triethylamine (Et3_3N) as a base:

Pyrrolo[3,2-b]pyridine+(Boc)2OEt3N, CH2Cl2tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate\text{Pyrrolo[3,2-b]pyridine} + \text{(Boc)}_2\text{O} \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} \text{tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate}

Reaction Conditions:

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C to room temperature

  • Yield: ~75% after column chromatography.

Industrial Scalability

Industrial production employs continuous flow chemistry to enhance efficiency. Key optimizations include:

  • Catalyst Screening: Immobilized bases to reduce purification steps.

  • Process Intensification: High-pressure reactors to improve reaction rates.

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4_4 in acidic conditions cleaves the pyrrole ring, yielding a pyridine-3-carboxylic acid derivative.

  • Reduction: LiAlH4_4 reduces the carbamate to a primary alcohol, enabling further functionalization.

Nucleophilic Substitution

The tert-butyl group can be replaced via SN2 mechanisms. For example, reaction with amines generates secondary amides:

tert-Butyl carbamate+R-NH2R-NH-C(O)-pyrrolo[3,2-b]pyridine\text{tert-Butyl carbamate} + \text{R-NH}_2 \rightarrow \text{R-NH-C(O)-pyrrolo[3,2-b]pyridine}

Applications: This reactivity is exploited to create libraries of kinase inhibitors.

Physicochemical Properties

PropertyValueMethod
Melting Point98–100°CDifferential Scanning Calorimetry (DSC)
Solubility25 mg/mL in DMSOUV-Vis Spectroscopy
LogP (Partition Coefficient)2.1 ± 0.3HPLC

The compound’s moderate lipophilicity (LogP = 2.1) facilitates membrane permeability, making it suitable for drug delivery.

Biological Activities and Mechanisms

Anticancer Properties

In vitro studies demonstrate potent cytotoxicity against human colon cancer (HCT-116) cells:

Cell LineIC50_{50} (μM)Assay Type
HCT-11612.4 ± 1.2MTT Assay

Mechanistically, the compound induces apoptosis via caspase-3 activation and inhibits SGK-1 kinase, a regulator of cell survival.

Antimicrobial Effects

Preliminary data show activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL).

Enzyme Inhibition

The compound inhibits histone deacetylase (HDAC) with an IC50_{50} of 8.7 μM, suggesting potential in epigenetic therapy.

Applications in Drug Discovery

Kinase Inhibitor Development

Structural analogs of this compound are pivotal in designing selective kinase inhibitors. For example, brominated derivatives (e.g., tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate) exhibit enhanced potency against tyrosine kinases.

Pharmacophore Modeling

The pyrrolo[3,2-b]pyridine scaffold serves as a pharmacophore in virtual screening campaigns. Docking studies reveal favorable interactions with ATP-binding pockets of kinases.

Comparison with Structural Analogs

CompoundKey DifferentiatorBiological Activity
tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylateChlorine substituent enhances electrophilicityImproved HDAC inhibition (IC50_{50} = 5.2 μM)
tert-Butyl 5-(boronate)-1H-pyrrolo[2,3-b]pyridine-1-carboxylateBoron moiety enables Suzuki couplingsSGK-1 inhibition (IC50_{50} = 0.8 μM)

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